molecular formula C17H32Cl2O2 B1167061 Disperse violet 46 CAS No. 115902-05-1

Disperse violet 46

Cat. No.: B1167061
CAS No.: 115902-05-1
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Description

Disperse Violet 46 (C.I. This compound) is an anthraquinone-based dye with the molecular formula C₂₄H₂₀N₄O₃ and a molecular weight of 412.44 g/mol (CAS 115902-05-1) . It is synthesized through the condensation of 1,4-Diamino-2-bromoanthraquinone and 1,4-Diamino-2-chloroanthracene-9,10-dione, followed by cyanoethylation. The resulting compound exhibits a blue-purple hue and is primarily used for dyeing synthetic fibers such as polyester and acetate.

Key Properties :

  • Fastness Properties (AATCC standards):
Ironing Fastness Light Fastness Perspiration Fastness Washing Fastness
4-5 5 5 5
  • Supplier: Dianix Fast Violet 3R-FS (Mitsubishi Chemical Industries).

Properties

CAS No.

115902-05-1

Molecular Formula

C17H32Cl2O2

Synonyms

Disperse violet 46

Origin of Product

United States

Chemical Reactions Analysis

Stability Under Environmental Conditions

Disperse Violet 46 exhibits moderate stability, with degradation pathways influenced by pH, temperature, and oxidants:

ConditionStability ProfileData Source
Aqueous Solutions Stable in neutral pH; hydrolysis at extremesAnalogous data
UV Light Photodegradation observed under prolonged UVAnalogous data
Oxidizing Agents Susceptible to ozonolysis (pseudo-first-order kinetics)Analogous data

Key Findings :

  • In ozonation studies of analogous disperse dyes (e.g., Disperse Violet 93), decolorization follows pseudo-first-order kinetics with rate constants (k) ranging from 0.137 to 0.586 min⁻¹ depending on pH and ozone concentration .

  • Stability in organic solvents (e.g., DMSO) exceeds 98% over 7 days, suggesting robust storage stability .

Degradation and Byproduct Formation

This compound undergoes decomposition under industrial and environmental conditions:

Oxidative Degradation

  • Ozonolysis :

    • Cleavage of anthraquinone rings generates smaller aromatic intermediates (e.g., quinones and carboxylic acids) .

    • Efficiency increases at alkaline pH due to hydroxyl radical formation.

Kinetic Parameters for Analogous Dyes :

DyepHk (min⁻¹)Half-Life (min)
Disperse Violet 93120.5861.18
Disperse Blue 79100.5691.22

Thermal Degradation

  • Above 400°C, pyrolysis produces CO₂ , HCN , and polycyclic aromatic hydrocarbons (PAHs) .

Analytical Methods for Reaction Monitoring

High-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) are preferred for tracking reaction progress and degradation byproducts .

Recovery Rates in Textile Matrices :

DyeSpiked Concentration (µg/g)Recovery (%)
Disperse Red 13097.7
Disperse Yellow 497596.7

Environmental and Health Implications

  • Toxicity : Anthraquinone derivatives like this compound are linked to potential carcinogenicity and organ toxicity in high-dose exposures .

  • Regulatory Status : Classified as a possible carcinogen under prolonged industrial exposure scenarios .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Chemical Comparisons

The table below compares Disperse Violet 46 with structurally related disperse violet dyes and other anthraquinone/azo-based analogs:

Compound Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents/Functional Groups Synthesis Method
This compound C₂₄H₂₀N₄O₃ 412.44 Anthraquinone Bromo, chloro, cyanoethyl groups Condensation of bromo/chloro-anthraquinone derivatives + cyanoethylation
Disperse Violet 1 C₁₄H₁₀N₂O₂ 238.24 Anthraquinone 1,4-diamino groups Direct synthesis from 1,4-diaminoanthraquinone
Disperse Violet 26 C₂₆H₁₈N₂O₄ 422.43 Anthraquinone Phenoxy groups at 2,3 positions Derived from 1,4-diamino-2,3-diphenoxyanthraquinone
Disperse Violet 33 C₂₂H₂₃N₅O₆ 453.46 Azo Hydroxyethyl, nitrobenzonitrile groups Acetylation/azo coupling of N,N-bis(2-hydroxyethyl)-m-toluidine
Disperse Violet 77 C₂₁H₂₄N₆O₅ ~440.46 Azo Aminoacetophenone, nitrobenzonitrile Amine formation/azo coupling of m-aminoacetophenone derivatives
Disperse Violet 93 C₁₈H₁₉ClN₆O₅ 434.83 Azo (chlorinated) Chlorine, nitro groups Chlorination of precursor azo compounds
2.2. Performance and Application Comparisons
Fastness Properties
Compound Light Fastness Washing Fastness Perspiration Fastness Thermal Stability
This compound 5 5 5 Stable up to 195°C
Disperse Violet 1 6-7 4-5 5 Stable in DMSO/water
Disperse Violet 26 - - - Melting point: 195°C
Disperse Violet 33 5 5 5 Compatible with polyester dyeing
  • Anthraquinone vs. Azo Dyes: Anthraquinone dyes (e.g., DV46, DV1) generally exhibit superior light fastness but require complex synthesis. Azo dyes (e.g., DV33, DV77) are cheaper but may have lower UV stability .
Solubility and Bioavailability
  • DV46: Limited solubility data; optimized for dispersion in hydrophobic fibers.
  • DV1 : Low intestinal permeability (Papp < 2 × 10⁻⁶ cm/sec) , making it less bioavailable but safe for topical use .
  • DV26 : Water solubility of 1.267 mg/L at 98.59°C , suitable for high-temperature dyeing.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing Disperse Violet 46, and how can researchers ensure reproducibility?

  • Methodological Answer : Use UV-Vis spectroscopy to analyze absorbance maxima (e.g., λmax in ethanol), FTIR for functional group identification (e.g., azo bonds at ~1500 cm⁻¹), and NMR (¹H/¹³C) for structural elucidation. Calibrate instruments using reference standards, and report solvent systems and concentrations to ensure reproducibility . For quantitative analysis, pair with HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity.

Q. How can researchers determine the solubility and stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct solubility tests in buffered solutions (pH 3–11) using a shake-flask method, followed by UV-Vis quantification. For stability, incubate solutions at controlled temperatures (e.g., 25°C and 40°C) and monitor absorbance over time. Use kinetic modeling (e.g., zero/first-order decay) to calculate degradation rates. Include controls for photodegradation by testing under dark/light conditions .

Q. What standardized protocols exist for assessing the acute toxicity of this compound in aquatic organisms?

  • Methodological Answer : Follow OECD Test No. 202 (Daphnia magna immobilization) or Test No. 203 (fish acute toxicity). Prepare stock solutions in reconstituted water, test a concentration range (e.g., 1–100 mg/L), and measure LC50 values. Validate results with positive controls (e.g., potassium dichromate) and account for dissolved oxygen/pH variations .

Advanced Research Questions

Q. How can conflicting data on the photodegradation pathways of this compound be resolved?

  • Methodological Answer : Perform controlled irradiation experiments (e.g., UV-A/visible light) with LC-MS/MS to identify transient intermediates. Compare degradation products across studies, considering solvent polarity and light intensity differences. Use density functional theory (DFT) to model reaction pathways and validate with experimental data. Address contradictions by meta-analyzing literature for common variables (e.g., oxygen presence) .

Q. What experimental designs are optimal for studying the adsorption kinetics of this compound onto microplastics?

  • Methodological Answer : Use batch adsorption studies with varying microplastic types (e.g., polyethylene, polystyrene), sizes (1–100 µm), and concentrations. Monitor adsorption via UV-Vis depletion assays. Apply Langmuir/Freundlich isotherms and pseudo-second-order kinetics. Characterize post-adsorption surfaces using SEM-EDS or FTIR to confirm binding mechanisms .

Q. How can researchers evaluate the long-term ecotoxicological effects of this compound in sediment-water systems?

  • Methodological Answer : Use microcosm setups with spiked sediment and benthic organisms (e.g., Chironomus riparius). Measure bioaccumulation via GC-MS and assess biomarker responses (e.g., oxidative stress enzymes). Perform longitudinal sampling (e.g., 0–90 days) and use ANOVA/MANOVA to analyze temporal trends. Compare with OECD 308 guidelines for water-sediment testing .

Data Contradiction & Analysis

Q. How should researchers address discrepancies in reported degradation half-lives of this compound across studies?

  • Methodological Answer : Conduct a sensitivity analysis varying key parameters (light intensity, pH, catalyst presence). Use multivariate regression to identify dominant factors. Replicate conflicting studies under identical conditions, and publish negative results to clarify uncertainties. Cross-reference with computational models (e.g., QSAR) to predict environmental persistence .

Q. What strategies mitigate bias in meta-analyses of this compound’s mutagenicity data?

  • Methodological Answer : Apply PRISMA guidelines for systematic reviews. Exclude studies with incomplete dosing data or unclear endpoints (e.g., Ames test vs. comet assay). Weight results by sample size and study quality (e.g., OECD compliance). Use funnel plots to detect publication bias and perform subgroup analyses by test organism/strain .

Methodological Tools & Frameworks

  • Statistical Analysis : Use R/Python for ANOVA, PCA, or machine learning (e.g., random forests) to identify patterns in large datasets .
  • Computational Modeling : Employ Gaussian or ORCA for DFT calculations to predict electronic transitions or reaction barriers .
  • Ecotoxicology : Integrate species sensitivity distributions (SSDs) to derive PNEC (predicted no-effect concentrations) .

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